Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate
CAS No.: 62875-52-9
Cat. No.: VC16048883
Molecular Formula: C26H21NO2
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62875-52-9 |
|---|---|
| Molecular Formula | C26H21NO2 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate |
| Standard InChI | InChI=1S/C26H21NO2/c1-2-29-26(28)24(17-27)25(22-15-7-11-18-9-3-5-13-20(18)22)23-16-8-12-19-10-4-6-14-21(19)23/h3-16,24-25H,2H2,1H3 |
| Standard InChI Key | RRDOGGURDLJRMR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C#N)C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate belongs to the cyanoacrylate ester family, distinguished by its naphthalene substituents. The IUPAC name, ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate, reflects its esterified carboxylic acid group, cyano functionality, and dual naphthalene moieties at the β-position. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 62875-52-9 |
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
| Stability | Stable under standard conditions; sensitive to strong acids/bases |
The compound’s structure was confirmed via spectroscopic methods, including NMR and IR spectroscopy. Computational studies suggest that the naphthalene rings induce steric hindrance, influencing its reactivity and intermolecular interactions .
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis typically involves a multi-step condensation reaction. A common approach utilizes naphthalene-1-carbaldehyde and ethyl cyanoacetate under basic conditions, followed by purification via recrystallization. The general reaction scheme is:
Structural and Spectroscopic Analysis
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 2220 cm (C≡N stretch) and 1720 cm (ester C=O) confirm functional groups.
-
NMR: Aromatic protons from naphthalene rings appear as multiplet signals at δ 7.2–8.3 ppm, while the ethyl group’s methylene and methyl protons resonate at δ 4.2 (q) and 1.3 (t), respectively.
Crystallographic Data
Although X-ray data for this specific compound is unavailable, related structures like ethyl 2-cyano-3-(1-naphthalenyl)acrylate (PubChem CID 736716) exhibit planar geometries with intramolecular π-π stacking between naphthalene rings . Such interactions likely stabilize the target compound’s solid-state structure.
Chemical Reactivity and Stability
Functional Group Reactivity
-
Cyano Group: Participates in nucleophilic additions, e.g., with hydrazine to form pyrazole derivatives .
-
Ester Group: Undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.
Stability Profile
The compound is stable at room temperature but degrades in the presence of strong acids (e.g., ) or bases (e.g., NaOH), necessitating storage in inert environments.
Applications in Research and Industry
Pharmaceutical Intermediates
Cyanoacrylates are precursors to γ-lactams and non-proteinogenic amino acids. For instance, hydrogenation of methyl 3-cyano-2-phenylacrylate yields chiral intermediates for antiepileptic drugs . Similar transformations could position this compound as a versatile building block in drug discovery .
Recent Advances and Future Directions
Sensing Technologies
Building on ECNA’s success , future studies could explore this compound’s utility in detecting volatile organic compounds (VOCs) or heavy metals. Functionalization of the naphthalene rings may tune selectivity.
Green Synthesis Initiatives
Efforts to replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems could enhance the sustainability of its production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume